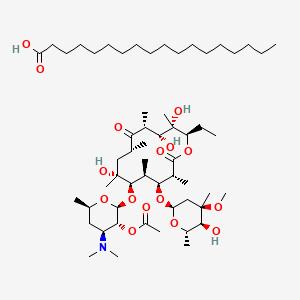

Erythromycin acistrate

Beschreibung

Eigenschaften

CAS-Nummer |

96128-89-1 |

|---|---|

Molekularformel |

C57H105NO16 |

Molekulargewicht |

1060.4 g/mol |

IUPAC-Name |

[(2S,3R,4S,6R)-4-(dimethylamino)-2-[[(3R,4S,5S,6R,7R,9R,11R,12R,13S,14R)-14-ethyl-7,12,13-trihydroxy-4-[(2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-3,5,7,9,11,13-hexamethyl-2,10-dioxo-oxacyclotetradec-6-yl]oxy]-6-methyloxan-3-yl] acetate;octadecanoic acid |

InChI |

InChI=1S/C39H69NO14.C18H36O2/c1-15-27-39(11,47)32(43)21(4)29(42)19(2)17-37(9,46)34(54-36-31(51-25(8)41)26(40(12)13)16-20(3)49-36)22(5)30(23(6)35(45)52-27)53-28-18-38(10,48-14)33(44)24(7)50-28;1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20/h19-24,26-28,30-34,36,43-44,46-47H,15-18H2,1-14H3;2-17H2,1H3,(H,19,20)/t19-,20-,21+,22+,23-,24+,26+,27-,28+,30+,31-,32-,33+,34-,36+,37-,38-,39-;/m1./s1 |

InChI-Schlüssel |

FPEVNWDVXZGKCD-SAVXWCSHSA-N |

SMILES |

CCCCCCCCCCCCCCCCCC(=O)O.CCC1C(C(C(C(=O)C(CC(C(C(C(C(C(=O)O1)C)OC2CC(C(C(O2)C)O)(C)OC)C)OC3C(C(CC(O3)C)N(C)C)OC(=O)C)(C)O)C)C)O)(C)O |

Isomerische SMILES |

CCCCCCCCCCCCCCCCCC(=O)O.CC[C@@H]1[C@@]([C@@H]([C@H](C(=O)[C@@H](C[C@@]([C@@H]([C@H]([C@@H]([C@H](C(=O)O1)C)O[C@H]2C[C@@]([C@H]([C@@H](O2)C)O)(C)OC)C)O[C@H]3[C@@H]([C@H](C[C@H](O3)C)N(C)C)OC(=O)C)(C)O)C)C)O)(C)O |

Kanonische SMILES |

CCCCCCCCCCCCCCCCCC(=O)O.CCC1C(C(C(C(=O)C(CC(C(C(C(C(C(=O)O1)C)OC2CC(C(C(O2)C)O)(C)OC)C)OC3C(C(CC(O3)C)N(C)C)OC(=O)C)(C)O)C)C)O)(C)O |

Andere CAS-Nummern |

96128-89-1 |

Synonyme |

2'-acetyl erythromycin stearate salt erythromycin 2'-acetate erythromycin acistrate |

Herkunft des Produkts |

United States |

Molecular Mechanisms of Action

Ribosomal Target Interaction and Inhibition of Protein Synthesis

Erythromycin's interaction with the ribosome is a multifaceted process that ultimately halts the production of essential proteins, thereby inhibiting bacterial growth and replication. patsnap.com

The antibacterial activity of erythromycin (B1671065) begins with its binding to the large 50S subunit of the bacterial ribosome. patsnap.compatsnap.comdrugcentral.org This binding is reversible and occurs at a single high-affinity site. mdpi.com By targeting the 50S subunit, erythromycin effectively incapacitates the ribosome's ability to assemble proteins. drugbank.comdrugcentral.org This specificity is a key reason for its therapeutic use, as human ribosomes consist of 40S and 60S subunits and are not affected. nih.gov

Once bound to the 50S subunit, erythromycin physically obstructs the nascent peptide exit tunnel, a channel through which newly synthesized polypeptide chains emerge from the ribosome. patsnap.commdpi.comscirp.orgmdpi.com This blockage interferes with the translocation step of protein synthesis, a crucial process where the ribosome moves along the mRNA to read the next codon. patsnap.compatsnap.comdrugcentral.orgwikipedia.org By preventing the movement of peptidyl-tRNA from the A-site to the P-site on the ribosome, erythromycin halts the elongation of the amino acid chain. drugcentral.orgwikipedia.org This action effectively freezes the protein synthesis process, leading to the dissociation of the incomplete peptidyl-tRNA from the ribosome. mdpi.comnih.gov

The inhibition of protein synthesis by erythromycin is primarily bacteriostatic, meaning it stops bacteria from multiplying rather than killing them directly. patsnap.compatsnap.compatsnap.comnih.govwikipedia.org By arresting bacterial growth, it allows the host's immune system to clear the infection. However, under certain conditions, erythromycin can exhibit bactericidal (bacteria-killing) activity. patsnap.comwikipedia.org This effect is typically observed at higher concentrations of the antibiotic or against bacterial species that are particularly susceptible to its action. patsnap.commdpi.com

| Inhibition Type | Description | Conditions |

|---|---|---|

| Bacteriostatic | Inhibits the growth and reproduction of bacteria. patsnap.compatsnap.compatsnap.com | Primary mechanism of action at typical therapeutic concentrations. nih.govwikipedia.org |

| Bactericidal | Directly kills the bacteria. patsnap.com | Occurs at higher concentrations or against highly susceptible organisms. patsnap.commdpi.com |

Atomic-Level Insights into Ribosome-Drug Interactions

Structural studies have provided a detailed picture of how erythromycin interacts with the ribosome at the atomic level, identifying the specific ribosomal RNA (rRNA) and protein components that form its binding site.

Erythromycin's binding site is located deep within the nascent peptide exit tunnel and is predominantly formed by specific nucleotides of the 23S rRNA. drugbank.comscirp.orgnih.gov Research has pinpointed several key domains of the 23S rRNA that are critical for this interaction:

Domain V : This domain is central to the binding of erythromycin. The drug interacts directly with nucleotides in the peptidyl transferase center (PTC) loop, most notably adenosine (B11128) 2058 (A2058) and adenosine 2059 (A2059). mdpi.comnih.govresearchgate.netnih.gov These interactions are crucial for anchoring the drug within the tunnel.

While 23S rRNA forms the primary binding surface, ribosomal proteins L4 and L22 also play a crucial role in shaping the architecture of the erythromycin binding site at the entrance of the exit tunnel. mdpi.comscirp.org These proteins are not thought to interact directly with the drug but are essential for maintaining the correct three-dimensional structure of the rRNA. nih.gov Mutations in the genes encoding L4 and L22 can lead to erythromycin resistance by perturbing the conformation of the 23S rRNA, which in turn reduces the binding affinity of the drug. nih.govnih.govembopress.org This demonstrates a functional interrelationship between these proteins and the rRNA in creating a competent drug-binding site. nih.govnih.gov

| Component | Specific Element | Role in Erythromycin Binding |

|---|---|---|

| 23S rRNA | Domain V (esp. A2058, A2059) | Forms the core binding site within the peptidyl transferase loop, directly interacting with the drug. mdpi.comnih.govnih.gov |

| Domain II (esp. loop 35) | Contributes to the formation of the binding pocket. scirp.org | |

| Domain I & III | Contribute to the overall architecture of the peptide exit tunnel. scirp.orgnih.gov | |

| Peptide Exit Tunnel | Erythromycin binds within the tunnel, blocking the passage of nascent peptides. mdpi.comscirp.org | |

| Ribosomal Proteins | L22 | Helps shape the binding site architecture; mutations can cause resistance by altering rRNA conformation. mdpi.comscirp.orgnih.gov |

| L4 | Helps shape the binding site architecture; mutations can cause resistance by altering rRNA conformation. mdpi.comscirp.orgnih.gov |

Influence on Ribosomal Exit Tunnel Dynamics and Polypeptide Passage

Erythromycin binds within the nascent peptide exit tunnel (NPET) of the large 50S ribosomal subunit. nih.govdiva-portal.org This tunnel is a critical passageway, approximately 100 Å long and 10-20 Å wide, through which newly synthesized (nascent) polypeptide chains travel from the peptidyl transferase center (PTC) to the exterior of the ribosome. diva-portal.org The binding of erythromycin partially obstructs this tunnel, acting as a physical barrier to the elongating polypeptide chain. mdpi.comembopress.orgresearchgate.net

The drug's position near the entrance of the NPET means that it does not inhibit the formation of the first few peptide bonds. embopress.org However, as the nascent peptide grows, it inevitably collides with the bound antibiotic. This physical blockage typically halts protein synthesis when the polypeptide chain reaches a length of six to eight amino acids. nih.govembopress.org The inhibition is not caused by a direct interference with the PTC's catalytic activity but rather by preventing the passage of the growing peptide. embopress.org

Detailed research findings have elucidated the specific interactions that anchor erythromycin within the tunnel. The drug interacts with nucleotides of the 23S ribosomal RNA (rRNA), which forms the tunnel wall. drugbank.com Key interactions include hydrogen bonds between the desosamine (B1220255) sugar of erythromycin and specific rRNA nucleotides, notably A2058 and A2059 (E. coli numbering). mdpi.comnih.gov These interactions stabilize the drug's position, effectively narrowing the tunnel's diameter and preventing the progression of most nascent chains. mdpi.com

The inhibitory effect of erythromycin is not absolute and demonstrates a significant degree of context-dependency, influenced by the amino acid sequence of the nascent polypeptide chain. diva-portal.orgnih.gov Some peptide sequences can bypass the erythromycin-obstructed tunnel, leading to partial or full protein synthesis. nih.gov Conversely, certain nascent peptides, such as the ErmC leader peptide (ErmCL), can sense the presence of the bound drug and induce a stalled state. researchgate.net This interaction between the nascent chain and the drug can allosterically transmit conformational changes back to the PTC, preventing the stable binding of the next aminoacyl-tRNA and arresting translation. nih.govresearchgate.net

Mutations in ribosomal components that line the exit tunnel can confer resistance by altering these dynamics. For instance, mutations in ribosomal proteins uL4 and uL22, which form a constriction point in the tunnel, can reduce erythromycin's ability to bind or allow the nascent peptide to bypass the drug. embopress.orgweizmann.ac.il These mutations can distort the binding site and impair the drug's transport through the tunnel. embopress.org Cryo-electron microscopy has shown that a deletion in the uL22 protein can modulate the shape of the NPET, enabling resistance even when erythromycin is bound to the ribosome. weizmann.ac.il

| Interacting Ribosomal Component | Type of Interaction with Erythromycin | Consequence of Interaction |

| 23S rRNA (A2058, A2059) | Hydrogen bonding with desosamine sugar. mdpi.comnih.gov | Stabilizes drug binding in the exit tunnel. mdpi.com |

| Ribosomal Protein uL4 | Forms tunnel constriction; site of resistance mutations. embopress.org | Mutations can reduce drug association rate and confer resistance. embopress.org |

| Ribosomal Protein uL22 | Forms tunnel constriction; site of resistance mutations. embopress.orgweizmann.ac.il | Mutations can alter tunnel shape, allowing peptide bypass. weizmann.ac.il |

| 23S rRNA (Helix 35, A752) | Interaction site for ketolide derivatives of erythromycin. researchgate.net | Contributes to enhanced binding of newer macrolides. researchgate.net |

| Mutation Site | Effect on Erythromycin Action | Mechanism of Altered Dynamics |

| A2058G / A2058U | Confers drug resistance. nih.gov | Induces a more open conformation in the peptidyl transferase loop, reducing drug binding. nih.gov |

| uL4 / uL22 mutations | Confers drug resistance. embopress.org | Impairs passive transport of erythromycin through the tunnel and distorts the binding site. embopress.org |

| uL22 deletion (R88-A89 in S. aureus) | Confers drug resistance. weizmann.ac.il | Modulates the shape of the nascent protein exit tunnel, allowing the growing peptide to bypass the bound drug. weizmann.ac.il |

Prodrug Activation and Biotransformation Pathways Non Clinical Focus

Chemical Design of the Acistrate Moiety for Enhanced Stability

Erythromycin (B1671065) is known for its instability in acidic conditions, such as those found in the stomach, which leads to the formation of inactive degradation products. scirp.orgpatsnap.commdpi.com This instability is primarily due to an intramolecular dehydration reaction involving the ketone group at C-9 and hydroxyl groups at C-6 and C-12, forming inactive anhydroerythromycin and spiroketal derivatives. scirp.orgmdpi.comuomus.edu.iq To overcome this, erythromycin acistrate was developed as a 2'-acetyl ester of erythromycin stearate (B1226849). asm.orgnih.gov This modification, specifically the esterification with a cyclic acetal, enhances the drug's acid stability. patsnap.com The acistrate moiety protects the erythromycin molecule from acid-catalyzed degradation, allowing a greater proportion of the administered dose to remain intact and available for absorption. patsnap.commdpi.com This design strategy aims to improve the bioavailability and provide more consistent plasma concentrations of the active drug, erythromycin. patsnap.com

Enzymatic Hydrolysis Mechanisms to Release Active Erythromycin

Once absorbed from the gastrointestinal tract, this compound is transported to the liver, where it undergoes enzymatic hydrolysis to release the active erythromycin. patsnap.com This process is catalyzed by esterase enzymes that cleave the ester bond of the acistrate group, liberating erythromycin. nih.govresearchgate.net The hydrolysis of the macrolactone ring by erythromycin esterases, such as EreA and EreB, is a known mechanism of inactivation in bacteria, but in the human body, the cleavage of the 2'-acetyl group from the prodrug is a critical activation step. nih.govresearchgate.netebi.ac.uk The released erythromycin is then able to exert its antibacterial effects. patsnap.com

In Vitro and Non-Human Metabolic Pathways of this compound and its Metabolites

The metabolism of this compound primarily involves its conversion to erythromycin, which is then further metabolized. patsnap.com In vitro and non-human studies have elucidated the metabolic fate of erythromycin and its derivatives.

Role of Cytochrome P450 System (e.g., CYP3A4) in Metabolism

The active erythromycin, released from the acistrate prodrug, is metabolized in the liver, primarily through the cytochrome P450 (CYP) system. drugbank.comnih.gov Specifically, the CYP3A4 isoenzyme is responsible for the N-demethylation of erythromycin. drugbank.comnih.govnih.gov Erythromycin and its metabolites are also known inhibitors of CYP3A4, which can lead to drug-drug interactions. nih.govpatsnap.comnih.gov The formation of a complex between the erythromycin metabolite and the iron in the CYP3A4 enzyme can lead to quasi-irreversible inhibition. nih.govrumedo.ru

Characterization of Inactive Forms (e.g., Anhydroerythromycin, Spiroketals)

Under acidic conditions, erythromycin can degrade into inactive metabolites. scirp.orgmdpi.com One of the major degradation products is anhydroerythromycin, formed through an internal rearrangement. bioaustralis.com This process is potentiated by acidic environments. drugbank.comnih.gov Anhydroerythromycin is microbiologically inactive but is a more potent inhibitor of CYP3A4 than erythromycin itself. nih.gov Another inactive degradation product is a spiroketal, specifically anhydroerythromycin-6,9;9,12-spiroketal. scirp.orgmdpi.com A novel neutral metabolite, the propionamide (B166681) of the didemethylated 6,9;9,12-spiroketal of erythromycin A, has also been identified in human urine following administration of erythromycin ethyl succinate. nih.gov

Factors Influencing Prodrug Hydrolysis and Bioactivation in Research Models

Several factors can influence the hydrolysis of the this compound prodrug and the subsequent bioactivation to erythromycin in research models. The rate and extent of hydrolysis are dependent on the activity of esterase enzymes, which can vary. nih.govresearchgate.net The pH of the environment also plays a crucial role; while the acistrate moiety provides stability in acidic conditions, the hydrolysis to the active form is an enzymatic process that occurs under physiological pH in the body. patsnap.comnih.gov The chemical properties of the prodrug, such as its lipophilicity, can also affect its absorption and distribution to the site of metabolic conversion. uomus.edu.iq

Table of Research Findings on this compound Metabolism

| Aspect | Key Finding | Citation |

|---|---|---|

| Prodrug Design | This compound is a 2'-acetyl ester of erythromycin stearate designed for enhanced acid stability. | asm.orgnih.gov |

| Activation | Activated by enzymatic hydrolysis in the liver, releasing active erythromycin. | patsnap.com |

| CYP450 Metabolism | Erythromycin is metabolized by CYP3A4 via N-demethylation. | drugbank.comnih.govnih.gov |

| Inactive Metabolites | Degrades to inactive anhydroerythromycin and spiroketals in acidic conditions. | scirp.orgmdpi.comnih.govbioaustralis.com |

| Hydrolysis Factors | Influenced by esterase activity and physiological pH. | patsnap.comnih.govresearchgate.netnih.gov |

Molecular Mechanisms of Antimicrobial Resistance

Ribosomal Target Modification

Alteration of the ribosomal target is a predominant mechanism of resistance to erythromycin (B1671065) and other macrolide, lincosamide, and streptogramin B (MLSB) antibiotics. nih.govnih.gov This modification prevents the antibiotic from binding effectively to the ribosome, thereby allowing protein synthesis to continue.

Methylation of 23S Ribosomal RNA (e.g., Adenine (B156593) at A2058)

The most clinically significant form of target site modification is the methylation of the 23S rRNA component of the 50S ribosomal subunit. asm.orgingentaconnect.com This post-transcriptional modification is catalyzed by a family of enzymes called Erm (erythromycin ribosome methylation) methyltransferases. asm.orgingentaconnect.com These enzymes specifically target a single adenine residue, typically at position A2058 (E. coli numbering), within domain V of the 23S rRNA. nih.govnih.govnih.gov

The addition of one or two methyl groups to the N6 position of adenine A2058 sterically hinders the binding of macrolide antibiotics to the ribosome. ingentaconnect.comresearchgate.net This reduced binding affinity is the direct cause of resistance. ingentaconnect.comyoutube.com

Genetic Basis: Role of erm Genes (ermA, ermB, ermC, ermTR)

The genetic basis for this ribosomal methylation lies in the presence of erm genes. asm.orgyoutube.com There are over 40 known erm genes, with ermA, ermB, ermC, and ermTR (a subclass of ermA) being frequently implicated in clinical resistance among various bacterial species, including staphylococci and streptococci. nih.govtandfonline.com These genes are often located on mobile genetic elements like plasmids and transposons, which facilitates their transfer between bacteria. youtube.com

| Gene | Typical Bacterial Host | Common Genetic Element |

| ermA | Staphylococcus aureus | Transposon |

| ermB | Streptococcus pneumoniae, Enterococci | Transposon (e.g., Tn917) |

| ermC | Staphylococcus aureus | Plasmid |

| ermTR | Group A Streptococcus | Chromosomal |

Expression Patterns: Inducible versus Constitutive Methyltransferase Production

The expression of erm genes can be either inducible or constitutive. youtube.comtandfonline.com

Inducible Expression: In this case, the methyltransferase is produced only in the presence of an inducing agent, typically a macrolide antibiotic like erythromycin. tandfonline.com In the absence of the inducer, the erm gene's mRNA forms a secondary structure that blocks its translation. The presence of erythromycin causes the ribosome to stall, leading to a conformational change in the mRNA that unmasks the ribosome-binding site and allows the methylase to be synthesized. nih.gov Isolates with inducible resistance will test resistant to erythromycin but may initially appear susceptible to other MLSB antibiotics like clindamycin (B1669177) in vitro. nih.govjcdr.net

Constitutive Expression: Bacteria with constitutive expression continuously produce the methyltransferase, regardless of the presence of an antibiotic. nih.govoup.com This high-level, constant production of the enzyme leads to methylation of most ribosomes, resulting in resistance to all MLSB antibiotics. jcdr.net Constitutive expression often arises from mutations, such as deletions or duplications, in the regulatory region of the erm gene that prevent the formation of the translational block. oup.com

| Expression Type | Inducer Required | Methylase Production | Resistance Phenotype | Genetic Basis Example |

| Inducible | Yes (e.g., Erythromycin) | In presence of inducer | Resistant to 14- and 15-membered macrolides; may appear susceptible to clindamycin initially. | Intact leader sequence in ermC or ermA. |

| Constitutive | No | Continuous | Resistant to all MLSB antibiotics. | Deletions or mutations in the leader sequence of the erm gene. oup.com |

Mutations in Ribosomal Proteins (e.g., L22, L4) and their Conformational Impact on 23S rRNA

A less common mechanism of resistance involves mutations in the genes encoding ribosomal proteins of the large 50S subunit, specifically L4 and L22. nih.govnih.govembopress.org These proteins have elongated extensions that line the nascent peptide exit tunnel, which is the path through which newly synthesized proteins exit the ribosome and is also the binding site for macrolides. nih.govresearchgate.netnih.gov

Mutations in L4 and L22 can confer erythromycin resistance by altering the conformation of the 23S rRNA at the antibiotic-binding site, thereby reducing the drug's affinity. embopress.orgnih.govdntb.gov.ua These mutations can range from single amino acid substitutions to deletions or insertions. nih.govnih.gov For example, a Lys-to-Glu mutation in L4 and a three-amino-acid deletion in L22 have been shown to confer resistance. nih.govembopress.org The resulting structural changes can both distort the erythromycin-binding pocket and impair the passage of the antibiotic through the exit tunnel. embopress.orgnih.gov While some L4 mutations can significantly reduce erythromycin binding, certain L22 mutations confer resistance without completely abolishing the antibiotic's ability to bind, suggesting a more complex mechanism of action. nih.govembopress.org

Active Efflux Mechanisms

Another major strategy bacteria employ to resist erythromycin is the active pumping of the antibiotic out of the cell. nih.gov This process is mediated by efflux pumps, which are membrane proteins that recognize and expel various substrates, including antibiotics. This mechanism prevents the intracellular concentration of the drug from reaching a level sufficient to inhibit protein synthesis. youtube.com

Genetic Basis: Role of Efflux Pump Genes (mef, msr)

Two key gene families are primarily responsible for macrolide efflux: mef (macrolide efflux) and msr (macrolide and streptogramin B resistance). youtube.comfrontiersin.org

mef Genes: The mef gene family, including variants like mef(A) and mef(E), encodes a proton motive force-dependent efflux pump belonging to the Major Facilitator Superfamily (MFS). nih.govnih.gov These pumps are specific for 14- and 15-membered macrolides, conferring what is known as the M-phenotype of resistance. nih.gov Bacteria with the M-phenotype are resistant to erythromycin but remain susceptible to clindamycin and streptogramin B. nih.gov

msr Genes: The msr genes, such as msr(A), msr(D), msr(F), and msr(H), encode ATP-binding cassette (ABC) transporters. nih.govfrontiersin.org In many streptococci, the mef and msr (often designated mel) genes are found together in an operon. frontiersin.orgnih.govscienceopen.com Research indicates that both genes are often required for high-level macrolide resistance, functioning as a two-component efflux system. frontiersin.orgnih.govscienceopen.com In this system, the Mef protein likely forms the transmembrane channel, while the Msr protein provides the ATP-binding domains that power the transport. frontiersin.org

| Gene Family | Pump Superfamily | Energy Source | Resistance Phenotype | Notes |

| mef | Major Facilitator Superfamily (MFS) | Proton Motive Force | M-phenotype (Resistance to 14- and 15-membered macrolides only) | Often found in tandem with msr/mel genes in streptococci. frontiersin.orgnih.gov |

| msr | ATP-Binding Cassette (ABC) | ATP Hydrolysis | M-phenotype or MLSB (variable) | Msr(D) is essential for efflux in S. pneumoniae when paired with Mef(E). frontiersin.orgscienceopen.com |

Biochemical Functionality of Transmembrane Efflux Pumps

Efflux pumps that contribute to macrolide resistance are found in several major families:

ATP-binding cassette (ABC) superfamily: These are primary transporters that couple the hydrolysis of ATP to the transport of substrates across the cell membrane. nih.gov In Gram-negative bacteria, ABC transporters like the MacAB-TolC system can form a tripartite efflux pump that spans the entire cell envelope to expel macrolides.

Major facilitator superfamily (MFS): MFS transporters are secondary active transporters that utilize the proton motive force (the electrochemical gradient of protons) to extrude substrates. The Mef (macrolide efflux) family of proteins, such as MefA and MefE, are MFS transporters that specifically confer resistance to 14- and 15-membered macrolides, including erythromycin.

Resistance-nodulation-division (RND) superfamily: This family is particularly prominent in Gram-negative bacteria and contributes significantly to multidrug resistance. RND pumps are also tripartite systems that span the inner and outer bacterial membranes and are driven by the proton motive force.

Small multidrug resistance (SMR) family: These are small membrane proteins that also function as proton antiporters to efflux a range of compounds.

Multidrug and toxic compound extrusion (MATE) family: These pumps utilize either a proton or sodium ion gradient to drive the extrusion of substrates.

The functionality of these pumps relies on their ability to recognize and bind a broad range of structurally diverse compounds. The transport process is dynamic, often involving conformational changes in the pump protein that are energized by ATP hydrolysis or ion gradients, leading to the expulsion of the antibiotic from the cell.

| Efflux Pump Superfamily | Energy Source | Examples Involved in Macrolide Resistance |

| ATP-binding cassette (ABC) | ATP Hydrolysis | MacAB-TolC |

| Major Facilitator Superfamily (MFS) | Proton Motive Force | MefA, MefE |

| Resistance-Nodulation-Division (RND) | Proton Motive Force | AcrAB-TolC |

| Small Multidrug Resistance (SMR) | Proton Motive Force | - |

| Multidrug and Toxic Compound Extrusion (MATE) | Proton or Sodium Gradient | - |

Enzymatic Inactivation of Macrolides

Another prevalent mechanism of resistance to macrolides is the enzymatic modification of the antibiotic molecule, rendering it unable to bind to its ribosomal target. Several classes of enzymes have been identified that can inactivate erythromycin and other macrolides through different chemical modifications.

Macrolide phosphotransferases, encoded by mph genes, inactivate macrolides by covalently adding a phosphate (B84403) group to the antibiotic. researchgate.net This phosphorylation event typically occurs at the 2'-hydroxyl group of the desosamine (B1220255) sugar of 14-membered macrolides like erythromycin. nih.gov The addition of the bulky, negatively charged phosphate group sterically hinders the binding of the macrolide to the 23S rRNA of the bacterial ribosome, thus conferring resistance. researchgate.net

Different variants of mph genes have been identified, including mph(A), mph(B), and mph(C), each with slightly different substrate specificities. For instance, the mph(A) gene product is particularly efficient at inactivating 14-membered macrolides. asm.org The expression of some mph genes can be inducible in the presence of macrolides like erythromycin. nih.gov

Beyond phosphorylation, bacteria employ other enzymatic strategies to inactivate macrolides.

Lactone Ring Cleavage by Esterases: A significant mechanism of macrolide inactivation is the hydrolysis of the macrolactone ring, which is essential for the antibiotic's structural integrity and activity. This reaction is catalyzed by erythromycin esterases (Ere). acs.orgnih.gov The opening of the lactone ring results in a linearized, inactive molecule. nih.gov Several types of erythromycin esterases have been characterized, including EreA and EreB, which are encoded by the ere genes. nih.govnih.gov These enzymes have been found in various clinical isolates and are a cause of high-level resistance to erythromycin. mdpi.com

Glycosylation: Some bacteria, particularly antibiotic-producing organisms like Streptomyces, can inactivate macrolides by glycosylation. This process involves the enzymatic transfer of a sugar moiety, typically from a nucleotide sugar donor like UDP-glucose, to a hydroxyl group on the macrolide. nih.govnih.gov For erythromycin, this modification often occurs at the 2'-hydroxyl group of the desosamine sugar. nih.gov Similar to phosphorylation, this glycosylation prevents the antibiotic from binding effectively to the ribosome. asm.org

| Enzymatic Modification | Enzyme Class | Gene Family | Mechanism of Inactivation |

| Phosphorylation | Macrolide Phosphotransferase | mph | Addition of a phosphate group to the 2'-hydroxyl of the desosamine sugar, preventing ribosomal binding. researchgate.net |

| Lactone Ring Cleavage | Erythromycin Esterase | ere | Hydrolysis of the macrolactone ring, leading to an inactive, linearized molecule. acs.orgnih.gov |

| Glycosylation | Macrolide Glycosyltransferase | mgt | Addition of a sugar moiety to a hydroxyl group, sterically hindering ribosomal binding. nih.govasm.org |

Genetic Determinants and Horizontal Gene Transfer in Resistance Dissemination

The spread of antimicrobial resistance is greatly accelerated by the ability of bacteria to exchange genetic material through horizontal gene transfer (HGT). wikipedia.org The genes encoding the resistance mechanisms described above are often located on mobile genetic elements (MGEs), which can be readily transferred between different bacterial strains and even between different species. reactgroup.org

The primary genetic determinants for macrolide resistance include:

erm genes: These genes encode methyltransferases that modify the 23S rRNA target site, preventing macrolide binding. The erm(B) and erm(TR) (a subclass of erm(A)) genes are among the most widespread determinants of macrolide resistance in clinical isolates. nih.govasm.org

mef genes: These genes encode MFS efflux pumps that specifically extrude 14- and 15-membered macrolides. asm.org

mph and ere genes: As discussed, these genes encode enzymes that inactivate macrolides through phosphorylation and hydrolysis, respectively.

These resistance genes are frequently found on MGEs such as:

Plasmids: Small, circular, extrachromosomal DNA molecules that can replicate independently of the bacterial chromosome and are often transferred via conjugation.

Transposons: "Jumping genes" that can move from one location in the genome to another, or between plasmids and the chromosome. Conjugative transposons, like Tn1545, can mediate their own transfer between bacteria and often carry multiple resistance genes, such as erm(B). asm.org

Integrative and Conjugative Elements (ICEs) and Genomic Islands: Larger regions of DNA that can integrate into and excise from the bacterial chromosome and can be transferred to other bacteria. nih.gov

The three main mechanisms of HGT are:

Conjugation: The transfer of genetic material, typically plasmids or conjugative transposons, through direct cell-to-cell contact. reactgroup.org This is a highly efficient mechanism for spreading resistance genes.

Transformation: The uptake and incorporation of naked DNA from the environment, which may have been released from lysed bacterial cells. bioguardlabs.com

Transduction: The transfer of bacterial DNA from one bacterium to another by a bacteriophage (a virus that infects bacteria). bioguardlabs.com

The presence of resistance genes on these mobile elements allows for the rapid dissemination of resistance, contributing to the emergence of multidrug-resistant pathogens. The genetic linkage of erythromycin resistance genes with genes conferring resistance to other classes of antibiotics (e.g., tetracyclines) on the same MGE further complicates therapeutic strategies. asm.org

Structure Activity Relationships Sar and Pharmacomodulation

Identification of Key Structural Elements Essential for Ribosomal Binding and Antimicrobial Activity

Erythromycin (B1671065) exerts its bacteriostatic effect by binding to the 50S subunit of the bacterial ribosome, thereby inhibiting protein synthesis. nih.govwikipedia.org This interaction is highly specific and depends on several key structural components of the erythromycin molecule. The antimicrobial activity is primarily dictated by the parent erythromycin structure, which is released from the acistrate prodrug.

The fundamental architecture of erythromycin consists of three main components:

A 14-membered macrocyclic lactone ring: This large ring serves as the scaffold for the molecule. Its specific size, flexibility, and conformation are critical for correctly positioning the other functional groups within the ribosomal binding pocket. blogspot.com Modifications to this ring can significantly alter the drug's activity. blogspot.com

D-desosamine sugar: Attached to the C5 position of the lactone ring, this amino sugar is arguably the most critical element for ribosomal binding. blogspot.com The dimethylamino group on the desosamine (B1220255) moiety forms crucial hydrogen bonds with the 23S rRNA, particularly with the nucleotide A2058 in the nascent peptide exit tunnel (NPET). nih.govnih.gov This interaction is a primary anchor point for the drug on the ribosome.

| Structural Element | Position on Macrolactone Ring | Primary Function in Ribosomal Binding & Activity | Key Interaction Sites on Ribosome (23S rRNA) |

|---|---|---|---|

| 14-Membered Lactone Ring | Core Scaffold | Provides the structural framework and correct orientation of substituents. blogspot.com | General hydrophobic and van der Waals interactions within the nascent peptide exit tunnel. |

| D-desosamine (amino sugar) | C5 | Essential for high-affinity binding and anchoring the drug to the ribosome. blogspot.comnih.gov | Hydrogen bonding with A2058 and A2059. nih.gov |

| L-cladinose (neutral sugar) | C3 | Contributes to the proper conformation and steric fit within the binding site. slideshare.net | Interactions near the entrance of the peptide exit tunnel. |

Influence of Acistrate Moiety on Molecular Interactions and Prodrug Characteristics

Erythromycin acistrate is a 2'-acetyl ester of erythromycin in the form of a stearate (B1226849) salt. drugcentral.orgnih.gov This modification does not contribute to the antimicrobial action itself but is a classic example of a prodrug strategy. wikipedia.org A prodrug is an inactive or less active compound that is metabolized into the active therapeutic agent within the body. wikipedia.org

The primary purpose of the acistrate moiety is to overcome the limitations of the parent erythromycin molecule, specifically its acid instability and poor oral bioavailability. nih.gov

Prodrug Activation: After oral administration, this compound is absorbed from the gastrointestinal tract. In the body, esterase enzymes hydrolyze the 2'-acetyl group on the desosamine sugar, releasing the active erythromycin molecule. patsnap.com

Improved Stability and Absorption: The esterification at the 2'-hydroxyl group protects the erythromycin molecule from degradation in the acidic environment of the stomach. nih.gov This chemical modification leads to improved absorption and higher plasma concentrations of the active drug compared to unmodified erythromycin. nih.gov The stearate salt formulation further aids in this process.

The acistrate moiety itself does not interact with the bacterial ribosome. Its role is purely pharmacokinetic, facilitating the delivery of the active erythromycin to the systemic circulation. This strategic modification enhances the clinical utility of erythromycin without altering its fundamental mechanism of action at the molecular level.

Rational Design Strategies to Enhance Ribosomal Affinity or Circumvent Resistance Mechanisms

The rise of bacterial resistance to macrolides, often through modification of the ribosomal target, has spurred extensive research into rational drug design. nih.gov The primary mechanism of acquired resistance involves enzymatic methylation of the A2058 nucleotide in the 23S rRNA, which weakens the binding of erythromycin. nih.gov Design strategies aim to create new derivatives that can either bind more strongly to the ribosome or establish new interactions that bypass the effects of resistance mutations.

Key rational design strategies include:

Computational Screening: Modern approaches use computational models to predict the solubility, membrane permeability, and ribosomal binding affinity of novel macrolide derivatives before synthesis. pnas.orgexlibrisgroup.comnewswise.com This allows for a more targeted and efficient drug discovery process.

Ketolide Development: Replacing the L-cladinose sugar at the C3 position with a 3-keto group (as seen in ketolides like telithromycin) removes a steric hindrance and allows for new, favorable interactions with the ribosome. This modification can restore activity against some resistant strains. asm.org

Side Chain Extension: Attaching extended alkyl-aryl side chains, often at the C11/C12 carbamate (B1207046) or other positions, allows the drug to form additional contact points within the peptide exit tunnel. pnas.org These new interactions, for instance with nucleotides A752 and U2609, can compensate for the loss of affinity caused by A2058 methylation, thereby overcoming resistance. nih.govasm.org

Modifications at the 4" position: The development of 4"-O-alkyl derivatives has been shown to yield compounds with superior activity against resistant strains of S. aureus and S. pneumoniae. These extensions are thought to project into the peptidyl transferase center region of the ribosome, further interfering with protein synthesis. researchgate.net

| Design Strategy | Molecular Modification | Intended Outcome | Example or Target Ribosomal Interaction |

|---|---|---|---|

| Computational Prioritization | In silico screening of virtual compounds. | Identify candidates with optimal predicted binding affinity and pharmacokinetic properties. pnas.org | Screening for enhanced interaction with key rRNA nucleotides. |

| Ketolide Synthesis | Replacement of C3-cladinose with a 3-keto group. | Overcome resistance by eliminating steric clashes and allowing new interactions. asm.org | Interaction with U2609. nih.gov |

| Side Chain Extension | Addition of alkyl-aryl side chains. | Create new anchoring points on the ribosome to bypass resistance at A2058. pnas.org | Stacking interactions with the A752-U2609 base pair. asm.org |

| 9-Oxime Ether Derivatives | Substitution at the 9-position of the lactone ring. | Enhance activity against specific pathogens, including macrolide-resistant strains. nih.gov | The length and orientation of the substituent influence activity. nih.gov |

Comparative Molecular Pharmacology of this compound with Other Macrolide Derivatives in Preclinical Contexts

The active moiety of this compound is erythromycin. Preclinical studies comparing erythromycin with its semi-synthetic derivatives, such as clarithromycin (B1669154) and azithromycin (B1666446), reveal significant differences in their molecular pharmacology, pharmacokinetics, and spectrum of activity. nih.govnih.gov These second-generation macrolides were specifically designed to improve upon the parent compound.

Erythromycin: As the prototype macrolide, it establishes the fundamental binding mode within the ribosomal tunnel. pnas.org However, its clinical use is hampered by issues of acid instability and a relatively narrow spectrum of activity. nih.gov Preclinical data show lower concentrations in interstitial fluid compared to plasma, which could contribute to the selection of resistant bacteria. mdpi.com

Clarithromycin: This derivative features a methylation at the 6-hydroxyl group of the lactone ring. This simple modification blocks the internal ketalization reaction that degrades erythromycin in acid, leading to much-improved oral bioavailability and reduced gastrointestinal side effects. It also shows superior in-vitro activity against certain pathogens like Legionella spp. nih.gov

Azithromycin: A 15-membered ring macrolide (an azalide), created by inserting a nitrogen atom into the lactone ring of erythromycin. This structural change confers even greater acid stability and a unique pharmacokinetic profile characterized by extensive tissue penetration and a very long half-life. nih.gov Azithromycin generally has superior activity against Haemophilus influenzae compared to erythromycin. nih.gov

Kinetically, while the binding affinity (Kd) of bactericidal macrolides (like some ketolides) and bacteriostatic ones (like erythromycin) can be comparable, the cidality often correlates with the dissociation rate. pnas.org Compounds with extended side chains, like ketolides, tend to dissociate from the ribosome more slowly, which may contribute to a more potent bactericidal effect compared to the faster-dissociating, bacteriostatic erythromycin. pnas.org

| Macrolide Derivative | Key Structural Difference from Erythromycin | Impact on Molecular Pharmacology/Preclinical Profile |

|---|---|---|

| Erythromycin (active form of Acistrate) | Baseline compound. | Prototype for ribosomal binding; susceptible to acid degradation; faster dissociation from the ribosome (bacteriostatic). pnas.orgnih.gov |

| Clarithromycin | Methylation of the 6-hydroxyl group. | Increased acid stability and oral bioavailability; improved activity against some atypical pathogens. nih.govnih.gov |

| Azithromycin | 15-membered ring (azalide) with a nitrogen atom inserted. | Greatly enhanced acid stability; unique pharmacokinetics with high tissue penetration and long half-life; superior activity against H. influenzae. nih.govnih.gov |

| Dirithromycin | A 9N, 11O-oxazine adduct of 9(S)-erythromycylamine. | A prodrug that is converted to the active erythromycylamine; designed for once-daily dosing. nih.gov |

| Telithromycin (a Ketolide) | C3-cladinose replaced by a 3-keto group; has an extended alkyl-aryl side chain. | Binds with higher affinity and can overcome common resistance mechanisms; slower dissociation from the ribosome. pnas.orgasm.org |

Advanced Analytical and Biophysical Methodologies in Research

Chromatographic Techniques for Compound Characterization and Metabolic Studies

Chromatographic techniques are indispensable for the separation, identification, and quantification of erythromycin (B1671065) acistrate and its metabolites in various biological matrices. High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS) are at the forefront of these analytical endeavors.

High-Performance Liquid Chromatography (HPLC) stands as a cornerstone for the analysis of erythromycin and its derivatives, offering high resolution and sensitivity. While specific studies on erythromycin acistrate are limited, the established methods for erythromycin and its other esters, such as the stearate (B1226849) salt, provide a robust framework.

Reversed-phase HPLC is the most common modality, typically employing a C18 column. The mobile phase composition is critical for achieving optimal separation and often consists of a mixture of an organic solvent (e.g., acetonitrile (B52724) or methanol) and an aqueous buffer. The pH of the mobile phase is a key parameter, with alkaline conditions often favored to enhance the stability and chromatographic behavior of macrolides. For instance, a mobile phase of 0.02 M potassium phosphate (B84403) dibasic buffer (pH 9) and acetonitrile (60:40) has been successfully used for the analysis of erythromycin and its related substances in pharmaceutical formulations nih.gov.

Detection is commonly performed using ultraviolet (UV) absorbance, typically at wavelengths around 205-215 nm nih.govpatsnap.commdpi.com. The low UV molar absorptivity of erythromycin at more conventional wavelengths necessitates detection at lower wavelengths to achieve adequate sensitivity patsnap.com.

In the context of metabolite profiling, HPLC is used to separate the parent drug from its biotransformation products. For this compound, this includes the active metabolite, 2'-acetyl erythromycin, as well as erythromycin and their corresponding anhydro forms. The chromatographic separation of these closely related compounds is essential for understanding the pharmacokinetic profile of the prodrug.

Table 1: Representative HPLC Parameters for Erythromycin Analysis

| Parameter | Condition | Reference |

|---|---|---|

| Column | C18 Polymeric | nih.gov |

| Mobile Phase | 0.02 M Potassium Phosphate Dibasic Buffer (pH 9): Acetonitrile (60:40) | nih.gov |

| Flow Rate | 1 mL/min | nih.gov |

| Detection | UV at 205 nm | nih.gov |

It is important to note that while these methods are applicable to erythromycin and its esters, specific optimization for this compound would be necessary for dedicated research and quality control purposes.

Mass Spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS), is a powerful tool for the structural elucidation of metabolites and for conducting kinetic studies of biotransformation. A specific mass-spectrometric method has been developed and utilized to separately assay erythromycin, 2'-acetyl erythromycin, and their anhydro (spiroketal) forms in plasma samples from human volunteers who had received single oral doses of this compound nih.gov. This capability is crucial for understanding the in vivo hydrolysis of the prodrug to its active form and the subsequent degradation pathways.

The use of tandem mass spectrometry (MS/MS) allows for the fragmentation of parent ions, providing structural information that aids in the identification of metabolites. For erythromycin, electrospray ionization (ESI) is a common ionization technique. The fragmentation patterns of erythromycin A have been extensively studied, with characteristic losses of the cladinose (B132029) and desosamine (B1220255) sugar moieties, as well as water molecules from the macrolactone ring patsnap.commdpi.comnih.gov. These established fragmentation pathways serve as a reference for identifying metabolites of this compound.

Kinetic studies of biotransformation benefit from the high sensitivity and specificity of LC-MS/MS. By monitoring the concentrations of this compound and its metabolites over time in biological matrices, researchers can determine key pharmacokinetic parameters such as absorption, distribution, metabolism, and excretion (ADME). This information is vital for understanding the drug's behavior in the body and for optimizing its therapeutic use.

Table 2: Key Metabolites of this compound Identified by Mass Spectrometry

| Compound | Description |

|---|---|

| This compound | Parent prodrug |

| 2'-Acetyl Erythromycin | Active metabolite |

| Erythromycin | Product of hydrolysis of 2'-acetyl erythromycin |

| Anhydro-2'-acetyl-erythromycin | Inactive degradation product |

| Anhydroerythromycin | Inactive degradation product |

Spectroscopic and Diffraction Techniques for Molecular and Crystalline Analysis

Spectroscopic and diffraction techniques provide valuable information about the molecular structure and solid-state properties of this compound, which are critical for its characterization and formulation development.

Erythromycin exhibits a characteristic UV absorbance maximum at approximately 285 nm nih.govpatsnap.com. However, the direct UV measurement can be susceptible to interference from excipients in pharmaceutical formulations. To overcome this, derivative spectrophotometry, specifically first-derivative measurements at around 300 nm, has been shown to provide better accuracy and recovery by minimizing matrix interference nih.gov.

For quantitative analysis, a standard calibration curve is typically prepared using known concentrations of the reference standard. The absorbance of the sample solution is then measured, and the concentration is determined from the calibration curve. The standard addition method is also employed to mitigate matrix effects, particularly in complex formulations nih.gov.

It is crucial to note that for erythromycin esters, such as the stearate, hydrolysis to the erythromycin base is often necessary before spectrophotometric analysis to ensure accurate quantification nih.gov. This would likely be a consideration for the analysis of this compound as well.

X-ray Powder Diffraction (XRPD) is a fundamental technique for characterizing the solid-state properties of pharmaceutical compounds, including crystallinity, polymorphism, and the presence of solvates or hydrates. Although specific XRPD data for this compound is not widely published, extensive research on erythromycin A provides insight into the types of solid-state behavior that can be expected.

Erythromycin A is known to exist in different crystalline forms, including an anhydrate, a monohydrate, and a dihydrate patsnap.com. Each of these forms exhibits a unique XRPD pattern, which allows for their identification and differentiation. The conversion between these forms, for example, the dehydration of the dihydrate to the anhydrate upon heating, can be monitored using XRPD in conjunction with thermal analysis techniques like thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) patsnap.compatsnap.com.

The crystalline form of a drug substance can significantly impact its physicochemical properties, such as solubility, dissolution rate, and stability, which in turn can affect its bioavailability. Therefore, XRPD is a critical tool in the development of solid dosage forms to ensure the consistency and quality of the drug product. For this compound, XRPD would be employed to identify its crystalline form, assess its purity, and monitor for any polymorphic transformations during manufacturing and storage.

Biophysical Approaches to Ribosome-Antibiotic Interaction Studies

Understanding the interaction of erythromycin with its target, the bacterial ribosome, is fundamental to elucidating its mechanism of action. Various biophysical techniques are employed to study this interaction at a molecular level.

Erythromycin binds to the 50S subunit of the bacterial ribosome, specifically within the nascent peptide exit tunnel drugbank.commdpi.commdpi.com. This binding event inhibits protein synthesis. Several biophysical methods have been instrumental in characterizing this interaction:

X-ray Crystallography and Cryo-Electron Microscopy (Cryo-EM): These high-resolution structural biology techniques have provided detailed atomic-level views of erythromycin bound to the ribosome nih.govnih.govnih.gov. These structures reveal the specific interactions between the antibiotic and the ribosomal RNA (rRNA) and ribosomal proteins. For instance, studies have shown that the desosamine sugar of erythromycin forms a key hydrogen bond with nucleotide A2058 of the 23S rRNA nih.govresearchgate.net. Cryo-EM has also been used to visualize erythromycin-dependent stalled ribosome complexes, providing insights into the mechanism of translational arrest nih.govharvard.edu.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy, particularly transferred NOESY (Nuclear Overhauser Effect Spectroscopy), can be used to determine the conformation of erythromycin when it is weakly bound to the ribosome nih.gov. NMR studies have also been used to investigate the tautomeric form of erythromycin A that binds to the ribosome, demonstrating that the keto tautomer is the specifically bound form researchgate.net.

Isothermal Titration Calorimetry (ITC): ITC is a thermodynamic technique used to quantify the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) of the interaction between an antibiotic and the ribosome harvard.eduspringernature.com. This method provides a complete thermodynamic profile of the binding event.

Fluorescence Polarization: This technique can be used to study the binding of fluorescently labeled erythromycin derivatives to the ribosome. By measuring the change in polarization of the fluorescent probe upon binding, the binding affinity can be determined nih.gov.

These biophysical approaches have been pivotal in defining the binding site of erythromycin on the ribosome and in understanding the molecular basis of its antibacterial activity and mechanisms of resistance.

Fluorescence Polarization Assays for Binding Characterization

Fluorescence Polarization (FP) is a powerful, homogeneous technique used to monitor molecular binding events in solution, making it highly suitable for characterizing the interaction between macrolides and the ribosome. bmglabtech.commoleculardevices.com The principle of FP is based on the rotational speed of a fluorescently labeled molecule. A small, fluorescently tagged molecule (the tracer), such as a derivative of erythromycin, tumbles rapidly in solution and thus emits depolarized light when excited with plane-polarized light. moleculardevices.comceltarys.com When this tracer binds to a much larger molecule, like the 70S ribosome, its rotation slows significantly, resulting in the emission of highly polarized light. The change in polarization is directly proportional to the fraction of the tracer that is bound, allowing for the quantitative analysis of the binding interaction. moleculardevices.com

This method provides a robust platform for determining the dissociation constants (KD) of new compounds that share binding sites with macrolides. nih.gov In a typical assay, a fluorescently labeled erythromycin derivative is used to measure equilibrium binding to bacterial ribosomes. nih.gov The utility of this assay has been demonstrated by testing various erythromycin derivatives, which compete with the fluorescent probe for ribosome binding. nih.gov This competitive displacement format allows for the determination of the binding affinities of unlabeled compounds, such as the active form of this compound. The FP assay is a valuable tool for defining structure-activity relationships among potential ribosome-targeting drugs. nih.gov

| Compound | Description | Relative Binding Affinity (IC50) |

|---|---|---|

| Erythromycin A | Parent macrolide compound | High |

| Derivative X | Modified at C-6 | Moderate |

| Derivative Y | Modified at C-9 | Low |

| Derivative Z | Modified at 3'-N position | Very High |

Chemical Probing and Conformational Analysis of Ribosomal RNA

Chemical probing is a technique used to analyze the structure of RNA molecules in solution. It utilizes small chemical molecules that modify specific, accessible nucleotides within the RNA sequence. nih.govresearchgate.net The locations of these modifications are then identified, typically by primer extension, revealing which bases are in single-stranded regions or otherwise exposed, and which are protected within helices or through tertiary interactions or ligand binding. nih.gov

In the context of this compound, whose active form is erythromycin, chemical probing is used to map its binding site on the 23S rRNA and to understand conformational changes associated with drug binding and resistance. Erythromycin is known to interact with domain V of the 23S rRNA, specifically within the peptidyl transferase loop. nih.gov Studies using chemical probes like dimethyl sulfate (B86663) (DMS) have shown that the binding of erythromycin protects bases such as A2058 and A2059 from chemical modification, confirming their direct involvement in the drug-ribosome interaction. nih.gov

Furthermore, this methodology can reveal how resistance-conferring mutations alter the rRNA conformation. For instance, mutations at positions G2057 or A2058 can induce a more open conformation in the peptidyl transferase loop, which reduces the binding affinity of erythromycin. nih.gov This altered conformation can be detected by changes in the reactivity of nucleotides to chemical probes. nih.gov Therefore, chemical probing provides detailed snapshots of the rRNA structure and its dynamic response to antibiotic binding and genetic mutations. researchgate.netnih.gov

| rRNA Nucleotide | Condition | Reactivity to Probe | Inferred Structural State |

|---|---|---|---|

| A2058 | No Drug | High | Exposed, Unpaired |

| A2058 | + Erythromycin | Low | Protected by Drug Binding |

| A2059 | No Drug | High | Exposed, Unpaired |

| A2059 | + Erythromycin | Low | Protected by Drug Binding |

| A2058 (G mutant) | No Drug | High | Exposed in Altered Conformation |

| A2058 (G mutant) | + Erythromycin | Moderate | Reduced Drug Binding/Protection |

Computational Modeling of Ribosome-Antibiotic Complexes (e.g., Erm-RNA)

Computational modeling, particularly molecular dynamics (MD) simulations, provides atomic-level insights into the interactions between antibiotics and the ribosome. msu.ru These methods are used to simulate the behavior of the ribosome-drug complex over time, revealing details about binding modes, conformational changes, and the energetic factors governing the interaction. For macrolides like erythromycin, modeling has been crucial in visualizing how the drug binds within the nascent polypeptide exit tunnel (NPET) of the 50S ribosomal subunit. nih.gov Simulations can explain experimental observations, such as how specific modifications to the erythromycin scaffold affect binding affinity. nih.gov

A significant application of computational modeling is in understanding antibiotic resistance mechanisms. The erythromycin resistance methyltransferase (Erm) enzymes confer resistance by methylating a specific adenine (B156593) residue (A2058) in the 23S rRNA. researchgate.netresearchgate.net This modification sterically hinders the binding of macrolides. researchgate.net Structural models of the ErmE-rRNA complex have been generated to understand how the enzyme recognizes its specific RNA target. nih.govnih.gov These models, guided by homologous structures and validated by mutagenesis experiments, identify key regions and amino acid residues in the enzyme that are critical for binding to the rRNA substrate. nih.gov MD simulations of the Erm-RNA complex have shown that the RNA undergoes significant conformational changes to facilitate the protein-rRNA interaction, highlighting the dynamic nature of molecular recognition. researchgate.net

| ErmE Region | Interacting rRNA Element | Predicted Function |

|---|---|---|

| Adenosine (B11128) Pocket | A2058 | Positions the target adenine for methylation nih.gov |

| Basic Ridge | Helix 73 of rRNA | Contributes to RNA affinity and binding nih.gov |

| α4-Cleft | rRNA backbone | Aids in substrate recognition and positioning nih.gov |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.